molecular formula C9H9ClO2 B186468 3-(3-Chlorophenyl)propanoic acid CAS No. 21640-48-2

3-(3-Chlorophenyl)propanoic acid

Cat. No. B186468
CAS RN: 21640-48-2
M. Wt: 184.62 g/mol
InChI Key: CLTDVBQNUHHYCA-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) . The Canonical SMILES representation is C1=CC(=CC(=C1)Cl)CCC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)propanoic acid include a molecular weight of 184.62 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 184.0291072 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

  • “3-(3-Chlorophenyl)propanoic acid” is a chemical compound used in scientific research. It possesses diverse applications, including studying biological processes, synthesizing pharmaceuticals, and investigating organic reactions.
  • The molecular formula of “3-(3-Chlorophenyl)propanoic acid” is C9H9ClO2, and its molecular weight is 184.62 g/mol .
  • Pharmaceutical Synthesis

    • “3-(3-Chlorophenyl)propanoic acid” could potentially be used in the synthesis of pharmaceuticals . The specific drugs and the methods of synthesis would depend on the drug being synthesized and the specific role of “3-(3-Chlorophenyl)propanoic acid” in the reaction.
  • Biological Processes

    • This compound could be used to study biological processes . The specific processes and the methods of study would depend on the process being studied and the specific role of “3-(3-Chlorophenyl)propanoic acid” in the process.
  • Organic Reactions

    • “3-(3-Chlorophenyl)propanoic acid” could be used to investigate organic reactions . The specific reactions and the methods of investigation would depend on the reaction being studied and the specific role of “3-(3-Chlorophenyl)propanoic acid” in the reaction.
  • Antiepileptic Drugs

    • A related compound, “3-(4-Chlorophenyl)propanoic acid”, has been used in the development of a method for simultaneous determination of antiepileptic drugs . The method employs an emerging class of derivatization agents .

Safety And Hazards

3-(3-Chlorophenyl)propanoic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and causes serious eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTDVBQNUHHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176032
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)propanoic acid

CAS RN

21640-48-2
Record name 3-(3-Chlorophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021640482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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